2-Amino-5-iodopyrimidin-4(1H)-one
Overview
Description
2-Amino-5-iodopyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of an amino group at the second position, an iodine atom at the fifth position, and a keto group at the fourth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodopyrimidin-4(1H)-one typically involves the iodination of 2-Aminopyrimidin-4(1H)-one. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the fifth position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-iodopyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino and keto groups can participate in redox reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands and bases.
Major Products Formed
Substitution Products: Various substituted pyrimidinones depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with modified amino or keto groups.
Coupling Products: Complex pyrimidine-based structures with extended conjugation or functional groups.
Scientific Research Applications
2-Amino-5-iodopyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Materials Science: It is utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodopyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The iodine atom and the functional groups on the pyrimidine ring play crucial roles in binding interactions and the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(1H)-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodopyrimidin-4(1H)-one: Lacks the amino group, affecting its biological activity and reactivity.
2-Amino-4(1H)-pyrimidinone: Similar structure but without the iodine atom, leading to different chemical and biological properties.
Uniqueness
2-Amino-5-iodopyrimidin-4(1H)-one is unique due to the presence of both the amino and iodine substituents, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-amino-5-iodo-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXLVJRFXFFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333577 | |
Record name | 2-amino-4-hydroxy-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3993-79-1 | |
Record name | 2-amino-4-hydroxy-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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